molecular formula C28H29N5O5S2 B2590725 4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 689770-69-2

4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No. B2590725
M. Wt: 579.69
InChI Key: KOTCCNDKYNLHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products undergo purification, and their analysis is determined using techniques such as IR spectroscopy , 1H NMR spectroscopy , 13C NMR spectroscopy , and elemental methods .

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives and their synthesis have been a significant area of research due to their potential applications in pharmacology and materials science. For instance, a study on the synthesis of bioactive molecules with fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole highlighted their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). This indicates the potential of quinazoline derivatives in developing new therapeutic agents.

Antimicrobial Properties

Another aspect of quinazoline derivatives is their antimicrobial properties. A study on the synthesis and characterization of new quinazolines as potential antimicrobial agents showed that these compounds exhibit antibacterial and antifungal activities against a range of pathogens (Desai, Shihora, & Moradia, 2007). This research underscores the importance of quinazoline derivatives in addressing the growing concern of antimicrobial resistance.

Pharmacological Screening

The pharmacological screening of quinazoline derivatives for their biological and pharmacological activities is crucial. The study by Sahin et al. (2012) on the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents is a testament to the ongoing efforts in exploring the therapeutic potential of these compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

properties

IUPAC Name

4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5S2/c29-40(36,37)23-8-3-19(4-9-23)11-12-30-26(34)21-5-1-20(2-6-21)18-33-27(35)24-17-22(32-13-15-38-16-14-32)7-10-25(24)31-28(33)39/h1-6,8-9,22,24-25H,7,10-18H2,(H,30,34)(H,31,39)(H2,29,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKCSUVFFVXFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

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